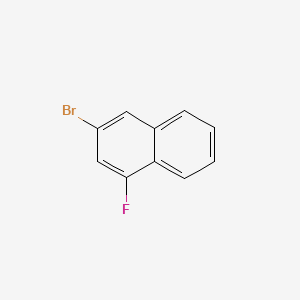

3-Bromo-1-fluoronaphthalene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-1-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZPGEKVRNVONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660305 | |

| Record name | 3-Bromo-1-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13772-59-3 | |

| Record name | 3-Bromo-1-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-fluoronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Naphthalene Scaffolds in Organic Synthesis

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a cornerstone in organic synthesis. ekb.egnih.gov Its rigid, planar structure and extended π-electron system provide a versatile platform for the construction of complex molecular architectures. researchgate.netresearchgate.net

Naphthalene derivatives are prevalent in a variety of natural products, many of which exhibit significant pharmacological activities. chemistryviews.org This has spurred considerable interest in the development of synthetic methodologies to access both naturally occurring and novel naphthalene-based compounds. nih.govchemistryviews.org The ability to functionalize the naphthalene core at various positions allows for the creation of diverse libraries of compounds for biological screening. researchgate.netekb.eg

Beyond medicinal chemistry, naphthalene scaffolds are integral to the field of materials science. Their inherent electronic properties make them attractive building blocks for organic semiconductors, dyes, and polymers. numberanalytics.comnih.gov The modular nature of naphthalene synthesis enables the systematic modification of their electronic and photophysical properties, paving the way for the design of advanced materials with tailored functionalities. nih.gov

Research Context of 3 Bromo 1 Fluoronaphthalene Within Polyhalogenated Arenes

3-Bromo-1-fluoronaphthalene belongs to the broader class of polyhalogenated arenes, which are aromatic compounds bearing multiple halogen substituents. nbinno.comnbinno.com These compounds are of significant interest due to the challenges and opportunities they present in selective synthesis and functionalization. nih.govnih.govacs.org

The selective functionalization of polyhalogenated arenes, where one halogen atom reacts in the presence of others, is a key challenge in organic synthesis. nih.govacs.org The ability to control the site of reaction is crucial for the efficient construction of complex target molecules. nih.govcam.ac.uk Research in this area focuses on developing new catalytic systems and reaction conditions that can differentiate between C-X bonds (where X is a halogen) based on their electronic and steric environments. nih.govnih.gov

This compound, with its distinct bromine and fluorine substituents, serves as a model substrate for studying such selective transformations. nbinno.com The differential reactivity of the C-Br and C-F bonds allows for stepwise functionalization, making it a valuable building block in the synthesis of complex organic molecules, potentially for pharmaceutical and materials science applications. nbinno.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₆BrF |

| Molecular Weight | 225.06 g/mol nbinno.comscbt.com |

| Appearance | Colorless to pale yellow liquid or white to pale yellow crystalline powder nbinno.comnbinno.com |

| Boiling Point | 85-86 °C at 10 Torr nbinno.com |

| Melting Point | 25-26 °C or 48-52 °C nbinno.comsigmaaldrich.com |

| Density | 1.563 ± 0.06 g/cm³ (predicted) or 1.62 g/cm³ nbinno.comnbinno.com |

| CAS Number | 13772-59-3 nbinno.comscbt.combldpharm.com |

Synthesis Methods

One common laboratory synthesis of this compound involves the reaction of 1-fluoronaphthalene (B124137) with butyllithium, followed by the addition of bromine at low temperatures. nbinno.com An alternative industrial method involves the reaction of 3-bromo-1-chloronaphthalene (B1593040) with sodium fluoride (B91410). nbinno.com

Mechanistic Studies of Reactions Involving 3 Bromo 1 Fluoronaphthalene

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions with 3-Bromo-1-fluoronaphthalene are fundamentally governed by the electronic properties of the bromine and fluorine substituents on the naphthalene (B1677914) ring system.

The rate of electrophilic aromatic substitution (EAS) is highly sensitive to the nature of the substituents present on the aromatic ring. Substituents are broadly classified as either activating or deactivating. Activating groups increase the rate of reaction compared to unsubstituted benzene (B151609), while deactivating groups decrease the reaction rate. lumenlearning.com

Both bromine and fluorine are halogens, which exhibit a dual electronic effect:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect is deactivating, as it reduces the nucleophilicity of the ring, making it less reactive towards electrophiles. libretexts.orglibretexts.org

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through the pi system. This effect increases electron density on the ring, particularly at the ortho and para positions. masterorganicchemistry.com

| Substituent (R in C₆H₅R) | Relative Rate | Classification |

|---|---|---|

| -OH | 1,000 | Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -F | 0.15 | Deactivating |

| -Cl | 0.033 | Deactivating |

| -Br | 0.030 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Deactivating |

Data adapted from kinetic studies on electrophilic aromatic substitution reactions. lumenlearning.com

The activation energy (Ea) is the minimum energy required for a reaction to occur. wikipedia.org For electrophilic aromatic substitution, the rate-determining step is typically the formation of the positively charged intermediate, known as a sigma complex or arenium ion. libretexts.org Deactivating substituents, like fluorine and bromine, increase the activation energy of this step by destabilizing the positively charged intermediate. This leads to a slower reaction rate, consistent with the Arrhenius equation. wikipedia.org

A reaction profile for the electrophilic substitution of this compound would show a two-step mechanism. The first step, the attack by the electrophile, has a high activation energy (Ea1) leading to the formation of the sigma complex. The second step, the loss of a proton to restore aromaticity, has a much lower activation energy (Ea2). The presence of the halogen substituents raises the energy of the transition state and the sigma complex intermediate compared to unsubstituted naphthalene.

| Reaction Type | Substrate | Activation Energy (kJ/mol) |

|---|---|---|

| Cationic Polymerization | General Alkenes | 40 - 60 |

| Diels-Alder (Luminogenic) | Iridium(III) Complex with BCN | ~70-80 (Experimental) |

| S_NAr | Pentafluoropyridine with Piperidine | 44.3 |

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

In electrophilic aromatic substitution, the positions of the existing substituents determine the regioselectivity of the reaction. lumenlearning.com For this compound, we must consider the directing effects of both halogens.

1-Fluoro group: This is an ortho, para-director. It directs incoming electrophiles to the 2- and 4-positions.

3-Bromo group: This is also an ortho, para-director, directing incoming electrophiles to the 2-, 4-, and (less reactive) 9-positions (peri-position).

Both substituents strongly favor substitution at the 2- and 4-positions. The outcome is determined by the stability of the intermediate sigma complex formed upon attack at each possible position. Attack at the 4-position is generally favored because the resulting carbocation intermediate is significantly stabilized by resonance involving the lone pairs of the adjacent fluorine atom. This stabilization is more effective than that provided by the bromine atom at the 3-position for an attack at C-2 or C-4. Therefore, the major product of electrophilic substitution on this compound is expected to be the 4-substituted isomer. youtube.com

Nucleophilic aromatic substitution (S_NAr) on aryl halides typically requires strong activation by electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov this compound lacks such strong activating groups, making S_NAr reactions challenging under standard conditions.

However, their directing ability comes from their weaker electron-donating resonance effect. masterorganicchemistry.com When an electrophile attacks at the ortho or para position, one of the resonance structures of the resulting sigma complex places the positive charge on the carbon atom directly bonded to the halogen. The halogen can then donate a lone pair of electrons to stabilize this adjacent positive charge, forming a halonium ion-like structure. masterorganicchemistry.com This specific resonance stabilization is not possible if the attack occurs at the meta position. This additional stability lowers the activation energy for the formation of the ortho and para intermediates compared to the meta intermediate, making ortho and para substitution the preferred pathways. libretexts.orgmasterorganicchemistry.com

Cross-Coupling Reaction Mechanisms

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov The general mechanism for these reactions, such as the Suzuki or Heck coupling, involves a catalytic cycle. wikipedia.orgnih.gov

A key aspect of cross-coupling with this compound is the differential reactivity of the C-Br and C-F bonds. The C-Br bond is significantly weaker and more polarizable than the C-F bond. Consequently, it is much more reactive in the initial, often rate-limiting, step of the catalytic cycle: oxidative addition.

The catalytic cycle typically proceeds as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts selectively with the C-Br bond of this compound. The palladium atom inserts itself into the bond, forming a new organopalladium(II) intermediate. The C-F bond remains intact due to its higher bond strength.

Transmetalation (e.g., in Suzuki coupling): The organopalladium(II) intermediate reacts with another organometallic reagent (e.g., an organoboron compound in Suzuki coupling), transferring the organic group from boron to palladium. researchgate.net

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

This selective reactivity allows for the functionalization of the 3-position of the naphthalene ring while leaving the fluorine atom at the 1-position untouched.

| Reaction Name | Nucleophile (R'-M) | General Product |

|---|---|---|

| Suzuki Reaction | Organoboron compound | Biaryl, Alkylated/Vinylated Arene |

| Heck Reaction | Alkene | Substituted Alkene |

| Stille Reaction | Organotin compound | Biaryl, Alkylated/Vinylated Arene |

| Negishi Reaction | Organozinc compound | Biaryl, Alkylated/Vinylated Arene |

| Sonogashira Reaction | Terminal Alkyne | Aryl Alkynes |

| Buchwald-Hartwig Amination | Amine | Aryl Amines |

Radical Reaction Pathways

Halogenation of aromatic compounds can proceed through different mechanisms, including electrophilic substitution and free-radical pathways. Free-radical halogenation is a chain reaction typical for alkanes and alkyl-substituted aromatics, usually initiated by UV light or heat. This mechanism is characterized by three distinct steps: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Br₂) by an energy input like UV light, generating two halogen radicals (2 Br•).

Propagation: These highly reactive halogen radicals then participate in a two-step propagation sequence. First, the radical abstracts a hydrogen atom from the organic substrate, in this case, the naphthalene ring, to form HBr and a naphthalene radical. This radical then reacts with another molecule of Br₂ to yield the brominated product (this compound) and a new bromine radical, which continues the chain reaction.

Termination: The reaction ceases when radicals combine with each other. This can involve the coupling of two bromine radicals to reform Br₂, a bromine radical with a naphthalene radical, or two naphthalene radicals.

While electrophilic substitution is more common for halogenating aromatic rings, radical mechanisms can be favored under specific conditions, such as high temperatures or UV irradiation, and in the presence of radical initiators. Evidence for radical mechanisms often comes from observing characteristic side products and the reaction's sensitivity to radical inhibitors. For instance, studies on the halogenation of monochlorodimedone catalyzed by chloroperoxidase strongly support a mixed enzymatic/nonenzymatic radical chain process.

Dissociative electron attachment (DEA) is a process where a low-energy free electron is captured by a neutral molecule, forming a transient negative ion (TNI). This TNI can then decay by dissociating into a stable negative ion and one or more neutral radical fragments. DEA is highly efficient at very low incident electron energies, often below 10 eV.

For a molecule like this compound, DEA would likely proceed via the cleavage of the carbon-halogen bonds. Studies on similar halogenated compounds provide insight into the expected fragmentation pathways. In bromo-uracil, for example, DEA leads to the formation of Br⁻ anions. The process involves the initial capture of an electron into a molecular orbital, often a π* or σ* orbital, to form the TNI. This electronically excited anion then undergoes dissociation.

Theoretical calculations on 2-fluorothiophenol (B1332064) show that electron attachment can lead to the formation of HF, indicating that C-F bond cleavage is a possible, though often less favorable, pathway compared to the cleavage of bonds with heavier halogens. In compounds containing both bromine and fluorine, the significantly weaker C-Br bond compared to the C-F bond suggests that the primary DEA channel for this compound at low electron energies would be the formation of the bromide anion (Br⁻) and a fluoronaphthalene radical.

Equation for the primary DEA channel:

e⁻ + C₁₀H₆BrF → [C₁₀H₆BrF]⁻* → C₁₀H₆F• + Br⁻

Computational Chemistry for Mechanistic Insights

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecules, providing insights that complement experimental studies. By solving the Kohn-Sham equations, DFT can calculate molecular properties such as geometry, electronic energy, and orbital distributions with a good balance of accuracy and computational cost.

For halogenated naphthalenes, DFT calculations can elucidate how substituents influence the molecule's properties. Studies on diaminonaphthalenes, for example, used DFT to investigate the effect of substituent position on electronic and structural properties. Similar calculations for this compound would involve geometry optimization to find the most stable conformation and calculation of various electronic descriptors.

Key parameters derived from DFT that inform reactivity include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. The locations of these orbitals indicate the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electronegative fluorine and bromine atoms would create distinct electrostatic potential regions, influencing how the molecule interacts with other reagents.

DFT calculations on similar molecules, such as 1-bromo-4-fluoronaphthalene (B1202307), have been used to assign fundamental vibrational modes by comparing calculated and experimental FTIR and FT-Raman spectra, demonstrating the accuracy of the method for describing the structural properties of such compounds.

**Table 2: Common

Transition State Analysis and Reaction Pathway Mapping

The exploration of a reaction's potential energy surface (PES) is fundamental to understanding its mechanism. Transition state theory posits that the rate of a reaction is determined by the energy barrier, or activation energy, of the highest-energy transition state along the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing these transition states.

For this compound, a key area of interest is its behavior in nucleophilic aromatic substitution (SNAr) reactions. The presence of two different halogen substituents, bromo and fluoro, on the naphthalene ring raises questions of regioselectivity. Theoretical calculations can map out the reaction pathways for nucleophilic attack at both the C-1 (bearing the fluoro group) and C-3 (bearing the bromo group) positions.

By calculating the geometries and energies of the reactants, intermediates (such as Meisenheimer complexes), transition states, and products, a detailed reaction profile can be constructed. This mapping allows for the determination of the activation energies for each potential pathway. It is generally anticipated that the pathway with the lower activation energy will be the kinetically favored one.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Attack on this compound

| Position of Attack | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| C-1 (C-F bond) | Methoxide | DMSO | 18.5 |

| C-3 (C-Br bond) | Methoxide | DMSO | 22.1 |

| C-1 (C-F bond) | Ammonia | Acetonitrile (B52724) | 25.3 |

| C-3 (C-Br bond) | Ammonia | Acetonitrile | 28.9 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound were not found in the public domain. The values are based on general principles of SNAr reactions where the highly electronegative fluorine atom typically activates the aromatic ring more effectively towards nucleophilic attack and the C-F bond is generally stronger than the C-Br bond, influencing the relative energies of the transition states.

The analysis of the transition state structures themselves provides further mechanistic details. For an SNAr reaction, the transition state would exhibit partial bond formation between the nucleophile and the carbon atom of the naphthalene ring, and partial bond cleavage of the carbon-halogen bond. The geometry of the naphthalene ring would also show some distortion from planarity as it accommodates the attacking nucleophile.

Modeling of Charge Distribution and its Impact on Reactivity

The inherent reactivity of this compound is governed by the electronic distribution within the molecule. The electronegative fluorine and bromine atoms exert electron-withdrawing inductive effects, which polarize the naphthalene ring system. Computational modeling can provide a quantitative picture of this charge distribution through various methods, such as Natural Bond Orbital (NBO) analysis or by calculating the molecular electrostatic potential (MEP).

These analyses can generate partial atomic charges for each atom in the molecule. It is expected that the carbon atoms directly bonded to the halogens (C-1 and C-3) will carry a significant partial positive charge, making them electrophilic and thus susceptible to attack by nucleophiles. The magnitude of this partial positive charge can be correlated with the reactivity of that site.

Table 2: Hypothetical Calculated Partial Atomic Charges on Key Atoms of this compound

| Atom | Calculation Method | Partial Charge (a.u.) |

| C-1 | NBO (B3LYP/6-311+G) | +0.25 |

| F | NBO (B3LYP/6-311+G) | -0.28 |

| C-3 | NBO (B3LYP/6-311+G) | +0.15 |

| Br | NBO (B3LYP/6-311+G) | -0.05 |

Note: This data is hypothetical and illustrative. It reflects the general expectation that the more electronegative fluorine atom will induce a larger partial positive charge on the carbon it is attached to compared to bromine.

The molecular electrostatic potential map provides a visual representation of the charge distribution. Regions of negative potential (typically colored in shades of red) indicate areas of high electron density, which are attractive to electrophiles. Conversely, regions of positive potential (colored in shades of blue) denote electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP would likely show significant positive potential in the vicinity of the C-1 and C-3 atoms, with the potential around C-1 being more positive due to the higher electronegativity of fluorine.

This detailed understanding of the charge distribution is crucial for predicting the regioselectivity of reactions. A greater partial positive charge on a carbon atom generally correlates with a lower activation energy for nucleophilic attack at that position, thus influencing the reaction pathway and the final product distribution.

Reactivity and Derivatization of 3 Bromo 1 Fluoronaphthalene

Transformations Involving the Bromine Moiety

The bromine atom in 3-bromo-1-fluoronaphthalene is generally more reactive than the fluorine atom towards a variety of reagents, particularly in metal-catalyzed reactions and in the formation of organometallic intermediates.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations. The greater reactivity of the C-Br bond compared to the C-F bond allows for selective coupling at the 3-position.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide. This compound can be coupled with various boronic acids to introduce a wide range of substituents. For instance, the naphthalene (B1677914) sulfonamide scaffold, known for its CCR8 antagonistic properties, has been diversified using palladium-catalyzed cross-coupling reactions on a bromo-naphthalene precursor. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction can be used to introduce alkynyl groups onto the naphthalene core. The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. wikipedia.org For example, Sonogashira couplings have been successfully performed with aryl bromides in water at room temperature in the absence of copper, using a palladium catalyst with a specific ligand. ucsb.edu

Negishi Coupling: The Negishi coupling utilizes a palladium or nickel catalyst to couple an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org While specific examples with this compound are not prevalent in the searched literature, the general reactivity of aryl bromides in Negishi couplings suggests its applicability. wikipedia.orgorganic-chemistry.org For instance, nickel catalysts have been shown to be effective in the Negishi cross-coupling of aryl pivaloates. nih.gov

Table 1: Examples of Cross-Coupling Reactions with Aryl Halides

| Coupling Reaction | Catalyst System | Substrates | Product Type | Reference |

| Suzuki | Pd(PPh₃)₄, Na₂CO₃ | Aryl bromide, Arylboronic acid | Biaryl | nih.gov |

| Sonogashira | Pd(0) catalyst, Cu(I) cocatalyst | Aryl bromide, Terminal alkyne | Arylalkyne | wikipedia.orglibretexts.org |

| Negishi | Pd or Ni catalyst | Aryl bromide, Organozinc reagent | Biaryl or Alkyl/Alkenyl/Alkynyl-aryl | wikipedia.orgorganic-chemistry.org |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromine atom in this compound can be readily converted into organometallic reagents, which are versatile intermediates for further synthetic transformations.

Grignard Reagents: The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, 3-(fluoronaphthalen-1-yl)magnesium bromide. While direct preparation of Grignard reagents from organofluorine compounds can be challenging due to the strength of the C-F bond, the greater reactivity of the C-Br bond should facilitate this transformation. mdpi.comresearchgate.net Mechanochemical methods, such as ball milling, have been explored for the preparation of Grignard reagents from organohalides. mdpi.comresearchgate.netresearchgate.netsemanticscholar.org

Organolithium Reagents: Treatment of this compound with a strong organolithium base, such as butyllithium, can lead to halogen-metal exchange, forming 1-fluoro-3-lithionaphthalene. This organolithium species can then react with various electrophiles. For example, a common synthesis of this compound involves the reaction of 1-fluoronaphthalene (B124137) with butyllithium, followed by the addition of bromine. nbinno.com This highlights the feasibility of forming the corresponding organolithium reagent from the bromo-derivative. The use of organolithium reagents is a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon bonds. rug.nl

Nucleophilic Displacement of Bromine

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the bromine atom in this compound can be displaced under certain conditions, particularly with strong nucleophiles or with the aid of a catalyst. For instance, the bromine atom in 1-bromonaphthalene (B1665260) can be displaced by cyanide. wikipedia.org Reactions of bromo- and fluoronaphthalenes with butyl mercaptide in dimethyl sulfoxide (B87167) have also been studied. acs.org

Reductive Debromination Reactions

The bromine atom can be selectively removed from this compound through reductive debromination, yielding 1-fluoronaphthalene. This can be achieved using various reducing agents. For example, treatment of 1-bromonaphthalene with NiCRA in the presence of PPh₃ as a ligand can lead to the formation of naphthalene, indicating a dehalogenation reaction. nih.gov

Transformations Involving the Fluorine Moiety

The fluorine atom in this compound is generally less reactive than the bromine atom. However, it can undergo nucleophilic aromatic substitution under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups or when strong nucleophiles are employed.

Nucleophilic Aromatic Substitution of Fluorine

Table 2: Reactivity of Halogens in Nucleophilic Aromatic Substitution

| Halogen | Electronegativity | C-X Bond Strength (kJ/mol) | Leaving Group Ability | General Reactivity in SNAr |

| F | 3.98 | ~544 | Poor | High (activates ring) |

| Cl | 3.16 | ~406 | Good | Moderate |

| Br | 2.96 | ~347 | Good | Moderate |

| I | 2.66 | ~280 | Excellent | Low (deactivates ring) |

Activation of C-F Bonds for Further Functionalization

While the carbon-fluorine bond is the strongest single bond in organic chemistry, its activation is a key step for the introduction of various functional groups. researchgate.net In the context of fluoronaphthalenes, including this compound, mechanochemical methods have shown promise. For instance, milling 1- and 2-fluoronaphthalene (B33398) with magnesium metal can lead to the formation of Grignard-like reagents, which can then undergo further reactions. nih.govmdpi.com Though the yields for subsequent coupling reactions, such as the formation of binaphthalenes, are often modest (around 20%), this approach demonstrates the feasibility of C-F bond activation without the need for soluble catalysts. nih.govmdpi.com

Heterobimetallic complexes have also emerged as effective reagents for C-F bond activation, often exhibiting enhanced reactivity due to synergistic effects between the two metal centers. nih.gov For example, certain magnesium and zinc-containing bimetallic complexes can activate the C-F bonds in fluoroarenes. nih.gov

Defluorination Reactions

Defluorination, the removal of a fluorine atom, is a critical transformation for the functionalization of fluoroaromatic compounds. Catalytic methods have been developed to achieve this transformation under relatively mild conditions. For instance, nickel(0) complexes, in the presence of a suitable ligand such as an N-heterocyclic carbene (NHC), can catalyze the defluorination of 1-fluoronaphthalene. researchgate.net

Recent advancements have also highlighted the use of organic superbases to catalyze concerted nucleophilic aromatic substitution (SNAr) reactions of fluoroarenes. acs.org This approach has been successfully applied to 1-fluoronaphthalene, yielding the desired products in high yields. acs.org The reaction is believed to proceed through the formation of a deprotonated intermediate of the nucleophile, which then participates in the substitution of the fluorine atom. acs.org

A silylboronate-mediated defluorinative coupling reaction has also been reported, providing a pathway for the construction of complex molecular architectures. rsc.org This method has been successfully applied to a β-fluoronaphthyl-containing derivative, demonstrating its potential for the late-stage functionalization of complex molecules. rsc.org

Reactions at Unsubstituted Positions of the Naphthalene Ring

The unsubstituted positions on the naphthalene ring of this compound are susceptible to attack by electrophiles, as well as oxidation and reduction reactions that affect the aromatic core.

Further Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. lumenlearning.comlibretexts.org For naphthalene derivatives, the positions of substitution are influenced by the electronic effects of the existing substituents.

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of chlorine or iodine can be achieved using the respective halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃. libretexts.org

Nitration: The introduction of a nitro group (NO₂) is typically accomplished using a mixture of nitric acid and sulfuric acid. lumenlearning.com

Sulfonation: The introduction of a sulfonic acid group (SO₃H) is achieved using fuming sulfuric acid. libretexts.org

The regioselectivity of these reactions on this compound will be dictated by the directing effects of the bromo and fluoro substituents.

Oxidation and Reduction Reactions of the Naphthalene Core

The naphthalene ring system can undergo both oxidation and reduction reactions, although these are less common than substitution reactions. Strong oxidizing agents can lead to the formation of various functionalized naphthalene compounds.

Reduction of the naphthalene core can be achieved under specific conditions. For instance, samarium(II) iodide-mediated reduction of naphthalene derivatives has been shown to yield dearomatized products. rsc.org The reaction proceeds through a single-electron transfer mechanism, leading to the formation of a radical anion that can then undergo further transformations. rsc.org

Synthesis of Complex Naphthalene Derivatives

This compound serves as a valuable precursor for the synthesis of a wide array of substituted naphthalene derivatives, which have applications in materials science and medicinal chemistry. nbinno.comchemimpex.com

Precursor for Substituted Derivatives

The differential reactivity of the C-Br and C-F bonds allows for a stepwise and controlled functionalization of the this compound molecule. The C-Br bond is generally more susceptible to cleavage in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. chemimpex.com This allows for the introduction of a wide range of substituents at the 3-position.

Following the functionalization at the 3-position, the C-F bond can then be activated for further derivatization, or reactions can be carried out at the unsubstituted positions of the naphthalene ring. This stepwise approach provides a powerful strategy for the synthesis of highly substituted and complex naphthalene derivatives with well-defined substitution patterns.

Formation of Polycyclic Aromatic Hydrocarbons (PAHs)

This compound serves as a valuable precursor in the synthesis of complex, functionalized Polycyclic Aromatic Hydrocarbons (PAHs). The presence of the bromine atom at the C-3 position provides a reactive handle for various carbon-carbon bond-forming reactions, which are fundamental to extending the polycyclic system. While direct literature examples detailing the use of this compound are specific, its reactivity can be inferred from established synthetic strategies employed for analogous bromo-fluoro-aromatic compounds.

The primary route for elaborating the naphthalene core of this compound into a larger PAH involves the selective reaction at the C-Br bond. Transition-metal-catalyzed cross-coupling reactions are particularly effective for this purpose. The bromine atom is significantly more reactive than the fluorine atom in typical palladium-catalyzed cycles like the Suzuki-Miyaura, Stille, and Heck reactions. smolecule.comdiva-portal.orgresearchgate.net This reactivity difference allows for the precise introduction of new aryl or vinyl groups at the C-3 position while leaving the C-F bond intact for potential subsequent transformations.

For instance, in a Suzuki-Miyaura coupling, this compound can be reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base. This would yield a fluoro-substituted biaryl system, which could then undergo intramolecular cyclization, such as a Scholl reaction, to form a larger, fused PAH. Research on related compounds, such as the coupling of 3-bromoperylene (B1279744) with 4-fluoronaphthalene-1-boronic acid pinacol (B44631) ester to create a precursor for 3-fluoroterrylene, demonstrates the viability of this strategy. researchgate.net

Another powerful method for PAH synthesis from bromo-fluoro aromatics is through the generation of aryne intermediates. The treatment of a bromo-fluoronaphthalene with a strong base or metal, like magnesium, can lead to the formation of a highly reactive aryne via elimination. dokumen.pub For example, the synthesis of phenanthrene (B1679779) has been demonstrated starting from 1-bromo-2-fluoronaphthalene (B41077) (an isomer of the title compound), which forms a naphthalyne intermediate that subsequently undergoes a Diels-Alder reaction. researchgate.net A similar pathway is conceivable for this compound, providing access to a different regioisomer of the aryne and, consequently, a different family of PAHs.

Mechanochemical methods have also been explored for the homocoupling of halogenated naphthalenes. Milling 1- and 2-fluoronaphthalenes or their bromo-counterparts with magnesium metal has been shown to produce binaphthalenes, which are the simplest form of dimeric PAHs. mdpi.com This suggests that this compound could undergo similar reactions to form fluorinated binaphthalene derivatives.

| Reaction Type | General Reactants | Potential Product from this compound | Relevant Analogy/Principle |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid/Ester | 3-Aryl-1-fluoronaphthalene | Coupling of bromo-arenes is a standard method for C-C bond formation. researchgate.netresearchgate.net |

| Heck Olefination | Aryl Halide + Alkene | 3-Vinyl-1-fluoronaphthalene | Vinylation of aryl bromides is a well-established reaction. diva-portal.orgacs.org |

| Aryne Formation/Diels-Alder | Bromo-fluoro-arene + Magnesium/Base + Diene | Fused Polycyclic System | Synthesis of phenanthrene from 1-bromo-2-fluoronaphthalene demonstrates this pathway. researchgate.net |

| Mechanochemical Homocoupling | Aryl Halide + Magnesium Metal | 1,1'-Difluoro-3,3'-binaphthalene | Reaction is known for other bromo- and fluoronaphthalenes. mdpi.com |

Incorporation into Polymeric Materials (e.g., Polynaphthalimides)

The integration of this compound into polymeric structures is an area of interest for creating advanced materials with tailored thermal and electronic properties. nbinno.com While direct polymerization of this specific monomer is not widely documented, its structure is suitable for incorporation into various polymer backbones, including high-performance materials like polynaphthalimides, through multi-step synthetic sequences.

Polynaphthalimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. Their synthesis typically involves the polymerization of monomers containing the naphthalimide functional group. The core structure required for a naphthalimide is naphthalic anhydride (B1165640) (naphthalene-1,8-dicarboxylic anhydride).

A plausible pathway to incorporate the 3-bromo-1-fluoro-naphthalene unit into a polynaphthalimide would first involve its conversion into a suitable monomer. This could be achieved through a series of functional group transformations:

Carboxylation: The naphthalene core of this compound would need to be dicarboxylated at the 1 and 8 positions to form a naphthalic acid derivative. This is a challenging transformation that would likely require a multi-step process, potentially involving protection/deprotection and directed metallation strategies.

Anhydride Formation: The resulting dicarboxylic acid could then be dehydrated to form 4-bromo-6-fluoro-naphthalene-1,8-dicarboxylic anhydride. This anhydride is analogous to the 3-bromo-6-nitro-1,8-naphthalic anhydride, which has been synthesized and identified as a powerful building block in naphthalimide chemistry. mdpi.com

Imidization and Polymerization: The bromo-fluoro-naphthalic anhydride could then be reacted with a diamine to form a bis-naphthalimide monomer. Alternatively, the bromine atom on this anhydride could be used as a reactive site in a polycondensation reaction. For example, a Suzuki or Buchwald-Hartwig coupling polymerization could be employed, reacting the bromo-naphthalimide monomer with a suitable co-monomer (e.g., a diboronic acid or a diamine) to build the polymer chain. This strategy aligns with methods used to attach naphthalene monoimide (NMI) units to polymeric backbones via cross-coupling reactions. researchgate.net

Advanced Research Applications and Potential Impact

Role in Materials Science and Organic Electronics

The distinct electronic characteristics of 3-Bromo-1-fluoronaphthalene make it a valuable precursor in the field of materials science, particularly in the development of organic electronic devices. nbinno.combldpharm.com Its applications span from organic field-effect transistors (OFETs) to other optoelectronic materials. bldpharm.comchemimpex.com

Development of Fluorinated Naphthalene (B1677914) Diimides (NDIs) for n-Type Organic Field-Effect Transistors (OFETs)

This compound serves as a crucial starting material for the synthesis of fluorinated naphthalene diimides (NDIs). These NDIs are a class of organic semiconductors that exhibit n-type behavior, meaning they conduct negative charges (electrons). The process often involves halogen exchange reactions where the bromine atoms on a bromo-NDI are replaced with fluorine. nih.gov The resulting core-fluorinated NDIs are integral components in the fabrication of n-type organic field-effect transistors (OFETs). nih.gov

OFETs built using these fluorinated NDIs, created through vapor deposition, have demonstrated promising n-channel field-effect characteristics under ambient conditions, with some achieving high electron mobility. nih.gov The ability to create stable and efficient n-type organic semiconductors is a significant step forward in the development of complementary logic circuits, which require both p-type and n-type transistors. researchgate.net

Influence of Fluorine on Electronic Properties (e.g., LUMO Energy Levels)

The introduction of fluorine atoms into the naphthalene core has a profound impact on the electronic properties of the resulting molecules. Fluorine is a highly electronegative element, and its presence significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.govnii.ac.jp This reduction in LUMO energy levels is particularly important for n-type organic semiconductors, as it facilitates the injection and transport of electrons. nih.govnih.gov

For instance, the synthesis of difluoro- and tetrafluoro-substituted naphthalene diimides from bromo-NDI precursors leads to strong electron acceptor molecules with very low-lying LUMO energy levels. nih.gov This strategic fluorination is a key method for inducing n-type transport in materials that might otherwise exhibit p-type (hole-conducting) behavior. nih.gov The ability to precisely tune these energy levels through fluorination allows for the rational design of materials with optimized performance for specific electronic applications. nih.govnii.ac.jp

Applications in Optoelectronic Materials

Beyond OFETs, this compound and its derivatives are finding use in a broader range of optoelectronic materials. bldpharm.comchemimpex.com Halogenated naphthalenes, including fluorinated variants, are investigated for their potential in devices like organic light-emitting diodes (OLEDs). chemimpex.comcatsyn.com The favorable electronic properties conferred by the fluorine and bromine atoms contribute to improved device performance. chemimpex.com

The ability to synthesize a variety of functionalized naphthalene derivatives from precursors like this compound opens up possibilities for creating novel materials for organic photovoltaics (OPVs) and other advanced electronic solutions. chemimpex.com The versatility of this compound as a building block is a key driver of innovation in this field. chemimpex.com

Contribution to Pharmaceutical and Agrochemical Research

The unique chemical reactivity of this compound also makes it a valuable intermediate in the synthesis of new bioactive molecules for pharmaceutical and agrochemical applications. nbinno.comchemimpex.com

Precursor for Bioactive Naphthalene Analogues

This compound serves as a precursor for the synthesis of various bioactive naphthalene analogues. nbinno.comapolloscientific.co.uk The naphthalene scaffold is present in many natural products and biologically active compounds. researchgate.net By using this compound as a starting material, chemists can introduce fluorine into these structures, which can significantly alter their biological properties.

For example, fluorinated naphthalene derivatives are being investigated for a range of therapeutic applications, including the development of anti-cancer agents. apolloscientific.co.ukresearchgate.net The ability to synthesize these complex molecules from a readily available precursor is crucial for advancing drug discovery programs. chemimpex.com

Bioisosteric Replacements in Drug Design

In medicinal chemistry, the concept of bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. nih.govnih.gov Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group due to its small size and unique electronic properties. nih.gov

The strategic incorporation of fluorine can influence a molecule's conformation, metabolic stability, and binding affinity to its biological target. nih.govnih.gov The use of this compound allows for the introduction of a fluorinated naphthalene moiety, which can act as a bioisosteric replacement for other aromatic systems in drug candidates. nih.gov This approach is a powerful tool for optimizing lead compounds in drug discovery and can lead to the development of safer and more effective medicines. nih.govnih.gov The success of this strategy, however, is highly dependent on the specific biological target and the molecular context. nih.gov

Environmental and Analytical Chemistry Research

The study of halogenated naphthalenes is of significant interest in environmental chemistry due to their persistence and potential toxicity.

Halogenated naphthalenes, as a class of compounds, are recognized as persistent organic pollutants (POPs). Their chemical stability, which makes them useful in various industrial applications, also contributes to their longevity in the environment. nbinno.com These compounds can accumulate in the food chain and may have adverse effects on both human health and ecosystems.

Environmental monitoring programs often include the analysis of halogenated naphthalenes in various matrices such as air, water, soil, and biological tissues. The presence of these compounds in the environment can result from industrial activities and combustion processes. Understanding the environmental fate and transport of these derivatives is crucial for assessing their ecological impact.

A variety of analytical techniques are employed for the detection and quantification of halogenated naphthalene derivatives in environmental and research samples.

Chromatographic Methods:

Gas Chromatography (GC): GC is a cornerstone technique for the analysis of halogenated naphthalenes. Due to their volatility, these compounds are well-suited for GC analysis. Different detectors can be coupled with GC for enhanced sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it a suitable choice for trace analysis of brominated and fluorinated naphthalenes.

Mass Spectrometry (MS): GC-MS provides both separation and structural information, allowing for the definitive identification and quantification of specific isomers. It is a powerful tool for analyzing complex environmental samples.

High-Performance Liquid Chromatography (HPLC): HPLC can also be utilized for the separation of naphthalene derivatives, particularly for less volatile or thermally labile compounds. bldpharm.comambeed.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for the structural elucidation of this compound and its derivatives. bldpharm.comambeed.com The distinct chemical shifts and coupling patterns provide unambiguous information about the substitution pattern on the naphthalene ring.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques such as Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are used to identify the functional groups and confirm the molecular structure of halogenated naphthalenes. For instance, a study on the closely related 1-bromo-4-fluoronaphthalene (B1202307) utilized these techniques to analyze its vibrational modes. researchgate.net

Mass Spectrometry (MS): In addition to its use with GC, MS is a critical tool for determining the molecular weight and fragmentation patterns of these compounds, aiding in their identification. bldpharm.comambeed.com

The combination of these chromatographic and spectroscopic methods provides a robust framework for the comprehensive analysis of this compound and related compounds in various research contexts.

Theoretical Chemistry and Structure-Reactivity Relationships

Theoretical chemistry provides valuable insights into the properties and behavior of molecules like this compound, guiding experimental design and interpretation.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or other properties of chemical compounds based on their molecular structure. frontiersin.orgneovarsity.org In the context of halogenated naphthalenes, QSAR studies are employed to understand how variations in their structure, such as the number and position of halogen atoms, influence their physicochemical properties and toxicological profiles. europa.eu

These models use molecular descriptors, which are numerical representations of a molecule's properties, to build mathematical relationships with a specific endpoint, such as toxicity or receptor binding affinity. neovarsity.org For halogenated compounds, relevant descriptors often include those related to hydrophobicity, electronic effects, and steric factors. While specific QSAR models for this compound are not widely published, the principles of QSAR are broadly applied to this class of compounds to prioritize them for further experimental testing and to assess their potential environmental and health risks. europa.euresearchgate.net

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This interaction has gained significant attention in fields such as drug design and materials science for its role in molecular recognition and the formation of supramolecular structures.

In the case of this compound, the bromine atom can participate in halogen bonding. The potential for these interactions is crucial in understanding how this molecule might bind to biological targets like enzymes or receptors. The directionality and strength of halogen bonds can contribute significantly to the binding affinity and selectivity of a drug candidate.

While fluorine is generally a poor halogen bond donor, the bromine atom in this compound can form significant halogen bonds. Studies on related bromo-fluoro-substituted aromatic compounds have provided insights into the nature of these interactions. For example, research on 2-bromo-6-fluoronaphthalene (B1267477) has explored the interplay of halogen bonding in its crystal structure. The understanding of these non-covalent forces is essential for the rational design of new molecules with desired properties, from pharmaceuticals to advanced materials.

Future Research Directions and Challenges

Development of Greener Synthetic Routes

A primary challenge in the utility of 3-Bromo-1-fluoronaphthalene is the development of sustainable and efficient synthetic methods. Traditional routes often involve harsh reagents and produce significant waste. acs.orgsci-hub.ru

Future research will focus on designing advanced catalysts that can promote the synthesis of this compound and related compounds under milder, more sustainable conditions. The development of transition-metal-catalyzed C-H bond activation and functionalization offers a promising avenue for creating fluorinated molecules with greater efficiency. beilstein-journals.orgd-nb.info Innovations in photocatalysis, using visible light to drive reactions, are also emerging as powerful strategies for the synthesis of fluorinated aromatic compounds. mdpi.comresearchgate.netnumberanalytics.com These methods often operate at room temperature and can lead to high selectivity, reducing the energy input and byproducts. mdpi.comnumberanalytics.com

For instance, palladium-based catalysts have been explored for fluorination reactions, though challenges remain in catalyst stability and substrate scope. acs.org Mechanochemical methods, which use mechanical force instead of solvents to drive reactions, also present a novel, green approach. Ball-milling has been shown to activate C-F bonds in fluoronaphthalenes to create new chemical bonds, a process that is difficult to achieve in traditional solution-based chemistry. mdpi.comnih.gov

| Catalytic Strategy | Key Advantages | Representative Catalyst Types | Future Research Focus |

|---|---|---|---|

| Transition-Metal Catalysis | High efficiency, C-H activation potential | Palladium, Copper, Iridium | Improving catalyst stability, expanding substrate scope |

| Photoredox Catalysis | Mild conditions, high selectivity, uses visible light | Ruthenium (Ru) complexes, Organic dyes | Developing metal-free catalysts, improving quantum yields |

| Mechanochemistry | Solvent-free, access to novel reactivity | Metal powders (e.g., Mg) with catalytic additives (e.g., FeCl₃) | Isolating reactive intermediates, expanding reaction types |

A significant challenge in the synthesis of halogenated naphthalenes is the control of regioselectivity, which often leads to a mixture of isomers and poly-halogenated byproducts that are difficult to separate. acs.orgsci-hub.ru Future synthetic strategies must prioritize the minimization of these byproducts to reduce waste and improve atom economy.

The development of highly regioselective catalysts is paramount. researchgate.net Furthermore, employing processes like photocatalytic reactions can reduce the need for harsh reagents and produce cleaner reaction profiles with fewer side products. rsc.org Research into valorizing inevitable byproducts from industrial processes is another critical area; for example, finding uses for chemical waste can turn a disposal problem into a resource. d-nb.info Adjusting reaction conditions, such as temperature, can also dramatically influence product distribution, providing a simple yet effective tool for minimizing unwanted isomers. sci-hub.ru

Exploration of Novel Reactivity Patterns

The distinct electronic properties of the C-F and C-Br bonds in this compound allow for selective chemical transformations, a feature ripe for further exploration.

A significant frontier is the use of this compound as a precursor for the synthesis of axially chiral compounds. These molecules, which possess chirality due to restricted rotation around a single bond, are valuable as ligands in asymmetric catalysis. beilstein-journals.orgrsc.orgacs.org The synthesis of such compounds is challenging due to the high energy barrier to rotation that must be controlled. mdpi.com

Future work will likely involve developing novel organocatalytic or transition-metal-catalyzed methods to achieve atroposelective reactions. beilstein-journals.orgrsc.orgmdpi.com For example, chiral phosphoric acids have emerged as powerful catalysts for the asymmetric synthesis of axially chiral biaryls. beilstein-journals.orgacs.org The challenge lies in designing catalytic systems that can effectively control the stereochemistry of reactions involving sterically hindered precursors like derivatives of this compound. rsc.org

| Synthetic Approach | Catalyst/Reagent Type | Key Challenge | Potential Application |

|---|---|---|---|

| Asymmetric Cross-Coupling | Chiral Pd-complexes | Achieving high enantioselectivity with sterically hindered substrates. rsc.org | Synthesis of chiral ligands (e.g., BINOL analogues). rsc.org |

| Organocatalytic Arylation | Chiral Phosphoric Acids (CPAs). beilstein-journals.org | Controlling atropisomerism in de novo ring formation. mdpi.com | Creation of novel chiral biaryls and heterobiaryls. beilstein-journals.org |

| Central-to-Axial Chirality Conversion | Chiral auxiliaries or catalysts | Designing efficient and removable chiral guides. | Accessing complex, multi-axis chiral systems. researchgate.net |

The differential reactivity of the bromine and fluorine substituents is a key feature of this compound. The carbon-bromine bond is more susceptible to cleavage via transition-metal catalysis (e.g., Suzuki or Sonogashira couplings) and metal-halogen exchange. In contrast, the carbon-fluorine bond is significantly stronger and generally unreactive under these conditions. chinesechemsoc.org

This reactivity difference allows for the selective functionalization at the C-3 position while leaving the C-1 fluorine intact for potential subsequent transformations. chinesechemsoc.orgchinesechemsoc.org Future research should focus on exploiting this selectivity to build complex molecular architectures. A key challenge is preventing the formation of benzyne (B1209423) intermediates, which can lead to a loss of regioselectivity, particularly under basic conditions or with certain organometallic reagents. nih.gov Developing catalytic systems that operate under milder conditions will be crucial to maximize selectivity and access a wider range of functionalized naphthalene (B1677914) derivatives. chinesechemsoc.org

Computational Design and Prediction of New Derivatives

In silico methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for modern chemical research. ijpsjournal.com These computational techniques can predict the properties and reactivity of molecules before they are synthesized in the lab, saving time and resources. ijpsjournal.commdpi.com

For this compound, DFT calculations can help understand its electronic structure, predict sites of reactivity, and model the mechanisms of its reactions. unifi.itresearchgate.netrsc.org For example, calculations can determine the relative stabilities of reaction intermediates and transition states, guiding the development of more efficient synthetic routes. mdpi.comrsc.org

Furthermore, computational methods can be used to design new derivatives with specific desired properties, such as electronic or optical characteristics for materials science applications, or to predict their potential biological activity. bohrium.comjeires.comresearchgate.net By calculating parameters like HOMO-LUMO energy gaps, researchers can estimate the chemical reactivity and stability of novel, yet-to-be-synthesized compounds. mdpi.comrsc.org This predictive power accelerates the discovery of new functional molecules based on the this compound scaffold.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Fluoronaphthalene (B124137) |

| 3-bromo-1-chloronaphthalene (B1593040) |

| Naphthalene |

| 2-bromo-6-fluoronaphthalene (B1267477) |

| 1-bromo-2-naphthol |

| 1-iodo-2-naphthol |

| 1-bromo-4-fluoronaphthalene (B1202307) |

| 1-chloro-3-bromobenzene |

| 1-chloro-3-fluorobenzene |

| 1-bromo-3-fluorobenzene |

| 1,4-dibromonaphthalene (B41722) |

| 1,5-dibromonaphthalene |

In Silico Screening for Targeted Applications

Computational, or in silico, screening represents a powerful and cost-effective strategy to navigate the vast potential of this compound and its derivatives for specific biological and material science applications. This approach allows for the high-throughput virtual testing of compounds against biological targets or for desired material properties before undertaking laborious and expensive laboratory synthesis.

Molecular docking, a key in silico technique, can predict the binding affinity and orientation of a molecule within the active site of a protein. For halogenated naphthalenes, this has been employed to screen for potential therapeutic uses. For instance, studies on the isomer 1-bromo-4-fluoronaphthalene have utilized molecular docking to assess its potential as an agent against lung cancer cells. researchgate.netsacredheartcollege.ac.in Such computational models can identify potential off-target interactions and help interpret inconsistent biological activity data observed across different experimental assays. By systematically evaluating interactions with a wide range of protein structures, researchers can prioritize derivatives of this compound for synthesis and in vitro testing for various diseases, from cancer to infectious agents. nih.gov Research has indicated that this compound itself possesses potential antibacterial, antifungal, and anticancer properties, making it a prime candidate for more extensive in silico investigation to identify its specific molecular targets. nbinno.com

The primary challenges in this area lie in the accuracy of scoring functions used in docking programs and the need for high-quality 3D structures of target proteins. The development of more sophisticated algorithms that can accurately account for the unique electronic effects of the C-F and C-Br bonds, including halogen bonding and dipole moments, is crucial for improving the predictive power of in silico screening for this class of compounds.

Predictive Modeling of Spectroscopic Properties

The accurate prediction of spectroscopic data is essential for the characterization and identification of newly synthesized compounds. Computational chemistry offers a suite of tools for this purpose, with Density Functional Theory (DFT) being a prominent method.

DFT calculations have been successfully used to model the vibrational spectra (FT-IR and FT-Raman) of related molecules like 1-bromo-4-fluoronaphthalene. researchgate.netnih.gov These studies show that with appropriate basis sets and scaling factors, theoretical results can achieve excellent agreement with experimental data, aiding in the definitive assignment of fundamental vibrational modes. nih.govchemrevlett.commdpi.com Similar methodologies can be applied to this compound to generate a theoretical spectroscopic fingerprint, which would be invaluable for its identification in complex reaction mixtures or for quality control.

Predicting Nuclear Magnetic Resonance (NMR) spectra is another vital area. While general prediction software exists, accurately modeling the chemical shifts for halogenated aromatic systems can be challenging due to complex electronic and anisotropic effects. modgraph.co.uknmrdb.org Advanced computational workflows, which involve conformational searches followed by NMR shift calculations using specific functionals and basis sets (e.g., WP04/6-311++G(2d,p)), have improved the accuracy of predicting experimental ¹H NMR spectra. github.iomdpi.com Applying these benchmarked methods to this compound would provide a predicted spectrum, facilitating its structural confirmation and the analysis of its derivatives.

A significant challenge is the computational cost associated with high-accuracy predictions for larger, more complex derivatives. Furthermore, the subtle effects of solvent interactions on spectroscopic properties require sophisticated implicit or explicit solvent models to achieve high fidelity with experimental results measured in solution. github.io

Expanded Applications in Emerging Technologies

The distinct physicochemical properties of this compound make it an attractive building block for the development of next-generation materials and chemical tools. Its rigid aromatic structure, combined with the specific electronic influence of its halogen substituents, opens doors to applications in organic electronics and chemical biology.

Advanced Functional Materials

The field of materials science is constantly in search of novel organic molecules that can be used to construct materials with tailored electronic and photophysical properties. Halogenated naphthalenes are of significant interest in this regard.

This compound is explicitly identified as a precursor for functional materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs). nbinno.com The introduction of fluorine atoms into organic semiconductor molecules can modulate their highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is critical for tuning the color and efficiency of OLED devices. ossila.comresearchgate.net Furthermore, the bromine atom provides a reactive handle for synthetic chemists to use in cross-coupling reactions, allowing the incorporation of the bromo-fluoronaphthalene unit into larger conjugated systems and functional polymers. chemimpex.com Isomers like 1-bromo-4-fluoronaphthalene are recognized for their utility in organic electronics and photovoltaics. chemimpex.com The unique substitution of this compound offers a different electronic and steric profile, which could lead to materials with distinct charge transport properties and photostability, making it a valuable component for new polymers and advanced materials. nbinno.com

The challenge in this area is to develop synthetic routes that allow for the precise and efficient incorporation of the this compound moiety into complex polymeric or dendritic structures. Understanding and controlling the resulting material's morphology and intermolecular interactions, such as π–π stacking, are crucial for optimizing the performance of the final electronic device. ossila.com

Applications in Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. The unique properties of fluorinated organic molecules make them particularly useful in this context.

This compound is utilized in biochemical research to investigate enzyme interactions and metabolic pathways. nbinno.com Its derivatives can act as probes to explore biological processes. The naphthalene scaffold itself is a well-known fluorophore, and its derivatives are often fluorescent. rsc.org This property, combined with the potential for targeted modification via the bromine atom, makes compounds like this compound attractive for developing fluorescent probes. chemimpex.com These probes can be designed for bioimaging, allowing for the visualization of specific biomolecules or cellular events in real-time. frontiersin.org

Furthermore, the incorporation of fluorine atoms into biologically active molecules is a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity. The fluorine atom in this compound can serve this purpose, while the bromine atom allows for conjugation to other molecules, such as peptides or targeting ligands. The inherent biological activities reported for this compound, including potential anticancer and antimicrobial effects, suggest its value as a lead scaffold for drug discovery. nbinno.com Fluorinated nucleic acid derivatives are also being explored as sensitive probes for studying the structure and interactions of DNA and RNA. mdpi.com

A key challenge is to design and synthesize derivatives that are not only effective as probes or therapeutic agents but are also biocompatible and have low toxicity. Understanding how these synthetic molecules are metabolized and how they distribute within a biological system is crucial for their successful application in living organisms.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3-Bromo-1-fluoronaphthalene relevant to experimental design?

- Answer : The molecular formula is C₁₀H₆BrF (molecular weight: 225.06 g/mol) with a planar aromatic structure. Key properties include solubility in organic solvents (e.g., dichloromethane, THF) and stability under inert conditions. For precise data (e.g., melting/boiling points, spectral signatures), consult the NIST Chemistry WebBook via systematic queries using CAS RN or InChI keys .

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer : Two primary methods are:

- Directed halogenation : Sequential electrophilic substitution on naphthalene using Br₂/FeBr₃ followed by fluorination with F₂ or Selectfluor® under controlled conditions.

- Cross-coupling : Suzuki-Miyaura coupling of 1-fluoronaphthalene derivatives with brominated boronic acids using Pd catalysts. Monitor regioselectivity via NMR to confirm positional accuracy .

Q. What safety precautions are necessary when handling this compound?

- Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation (WGK 3 hazard classification). Consult toxicological databases (e.g., ATSDR, NIH RePORTER) for acute exposure protocols and dispose of waste via halogenated organic disposal routes .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for halogenation reactions involving this compound?

- Answer : Perform systematic contradiction analysis:

Replicate conditions from conflicting studies while controlling variables (temperature, catalyst purity).

Use HPLC or GC-MS to quantify byproducts (e.g., dihalogenated isomers).

Cross-reference literature via PubMed/TOXCENTER using MeSH terms like "halogenation kinetics" or "naphthalene derivatives" to identify overlooked variables (e.g., solvent polarity effects) .

Q. What advanced spectroscopic techniques are optimal for characterizing regioisomeric impurities in this compound?

- Answer :

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in aromatic regions to confirm substitution patterns.

- High-resolution mass spectrometry (HRMS) : Detects trace impurities (e.g., 1-bromo-2-fluoronaphthalene) with ppm-level accuracy.

- X-ray crystallography : Provides definitive structural confirmation for crystalline derivatives .

Q. What mechanistic insights guide the optimization of cross-coupling reactions using this compound as a substrate?

- Answer :

- Electronic effects : The electron-withdrawing fluorine atom enhances electrophilicity at the brominated position, favoring oxidative addition in Pd-catalyzed couplings.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve catalyst solubility but may compete with substrates; screen solvents using DoE (Design of Experiments).

- Ligand optimization : Bulky ligands (e.g., SPhos) reduce steric hindrance in aryl boronic acid coupling partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.